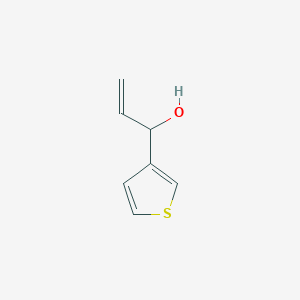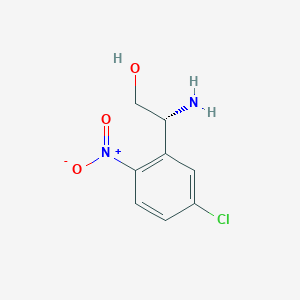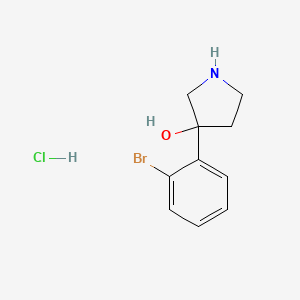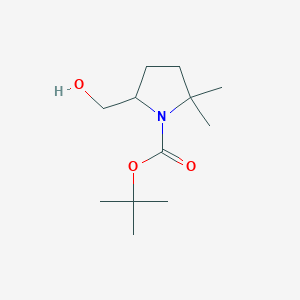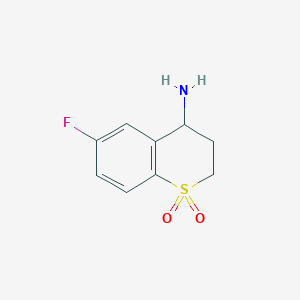
4-Amino-6-fluorothiochromane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-fluorothiochromane 1,1-dioxide is a heterocyclic compound that contains a sulfur atom within its ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and fluorine substituents on the thiochromane ring imparts unique chemical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-fluorothiochromane 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the use of anhydrous methanol and dry hydrogen chloride gas can be employed in the addition reaction step .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process. The goal is to achieve high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-fluorothiochromane 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine and nitrosyl acetate, as well as reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can lead to the formation of various substituted thiochromane derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
4-Amino-6-fluorothiochromane 1,1-dioxide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of bacterial infections and other diseases.
Industry: The compound can be used in the development of new polymers and other materials with specialized properties
Mecanismo De Acción
The mechanism of action of 4-Amino-6-fluorothiochromane 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. The exact pathways involved depend on the specific application and the target enzyme or protein .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Amino-6-fluorothiochromane 1,1-dioxide include other thiochromane derivatives with different substituents, such as:
- 4-Amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride
- 4-Amino-2,3-dihydro-1λ6-isothiazole-1,1-dioxides
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of amino and fluorine substituents on the thiochromane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H10FNO2S |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |
InChI |
InChI=1S/C9H10FNO2S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5,8H,3-4,11H2 |
Clave InChI |
HYHVAEXXWQPWPF-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)C2=C(C1N)C=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


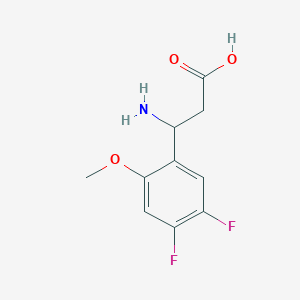
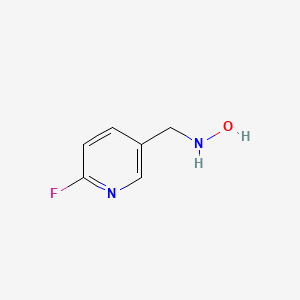
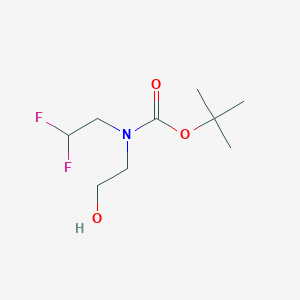
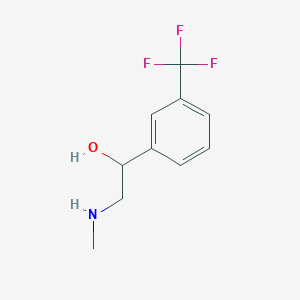
![3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B13556121.png)
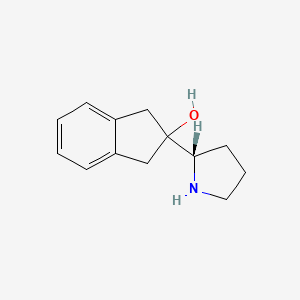
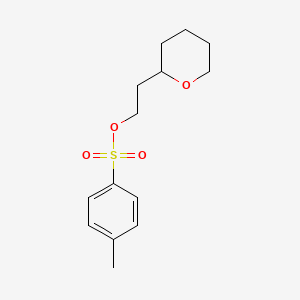
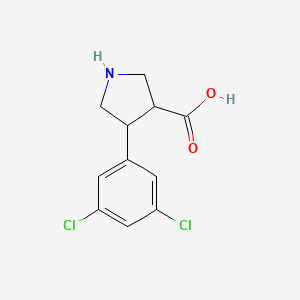
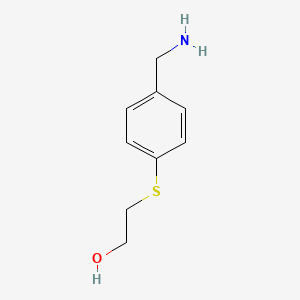
![tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B13556148.png)
